molecular formula C24H16ClFN4O3 B2504629 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 1207032-74-3

7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

カタログ番号: B2504629
CAS番号: 1207032-74-3
分子量: 462.87
InChIキー: CYHDUEUBRRTFFY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a novel chemical entity designed for preclinical research and drug discovery. This compound features a hybrid structure combining a quinazoline-2,4-dione core with a 1,2,4-oxadiazole heterocycle, a scaffold recognized in medicinal chemistry for its potential in targeting kinase enzymes . The integration of these pharmacophores is a strategy employed in developing inhibitors for cancer-relevant targets, such as Aurora kinases and histone deacetylases (HDACs) . Its structural framework suggests potential as a valuable tool compound for investigating dysregulated cell cycle pathways and epigenetic mechanisms in oncology research. The presence of the 1,2,4-oxadiazole moiety is of particular interest, as this heterocycle is frequently utilized in the design of histone deacetylase 6 (HDAC6) inhibitors, indicating a potential dual-mechanism or polypharmacology approach in its design . Researchers can utilize this compound for in vitro enzymatic assays, target identification studies, and early-stage cytotoxicity profiling against human cancer-derived cell lines. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

CAS番号

1207032-74-3

分子式

C24H16ClFN4O3

分子量

462.87

IUPAC名

7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H16ClFN4O3/c25-18-9-7-15(12-19(18)26)21-28-22(33-29-21)16-6-8-17-20(13-16)27-24(32)30(23(17)31)11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,27,32)

InChIキー

CYHDUEUBRRTFFY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)Cl)F)NC2=O

溶解性

not available

製品の起源

United States

生物活性

The compound 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives characterized by a unique combination of functional groups. Its structural complexity suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The molecular formula of the compound is C20H14ClFN4O3C_{20}H_{14}ClFN_{4}O_{3}, with a molecular weight of approximately 462.88 g/mol. The structure includes:

  • A quinazoline core.
  • An oxadiazole ring.
  • Substituents such as a 4-chloro-3-fluorophenyl group and a phenethyl moiety.

Preliminary studies indicate that this compound may interact with various biological targets, particularly kinases and receptors involved in cell signaling pathways. The presence of halogenated groups is expected to enhance its binding affinity and selectivity towards these targets.

Potential Mechanisms

  • Kinase Inhibition : The compound may inhibit specific kinases that play crucial roles in cell proliferation and survival.
  • Apoptosis Modulation : By affecting signaling pathways associated with apoptosis, it could promote programmed cell death in cancer cells.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting this compound may also exhibit such effects.

Biological Activity Studies

Research has shown that derivatives of quinazoline and oxadiazole often possess significant biological activities including anticancer and antimicrobial properties.

Table 1: Biological Activity Comparisons

Compound NameStructureNotable Features
Compound AStructure AAnticancer properties
Compound BStructure BAntimicrobial activity
Compound CStructure CUnique halogenated groups

Case Studies

  • Anticancer Activity : In vitro studies have shown that similar quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that quinazoline compounds could inhibit the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway.
  • Antimicrobial Properties : Another investigation assessed the antimicrobial efficacy of related oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability, suggesting potential for this compound in treating infections.

Research Findings

Recent studies have focused on synthesizing and characterizing various derivatives of the target compound to explore their biological activities further.

Key Findings

  • Binding Affinity : Molecular docking studies revealed strong binding interactions with specific kinases, indicating potential for targeted cancer therapy.
  • In Vivo Efficacy : Animal model studies are ongoing to evaluate the pharmacokinetics and therapeutic efficacy of the compound in vivo.

類似化合物との比較

Table 1: Structural and Functional Comparisons

Compound Name / ID Core Structure Position 3 Substituent Position 7 Substituent Molecular Weight Reported Activity
Target Compound Quinazoline-2,4(1H,3H)-dione Phenethyl 3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl 476.87 (calc.) Antimicrobial (inferred)
15a () Isoquinoline derivative Benzyl (aminomethyl) 1,2,4-oxadiazole with 4-hydroxyphenyl ~450 (est.) Antimicrobial
Quinconazole () Quinazolinone 2,4-Dichlorophenyl 1H-1,2,4-triazol-1-yl 375.2 Pesticidal (fungicide)
Compound (CAS 1358768-97-4) Quinazoline-2,4(1H,3H)-dione 2-Methoxybenzyl 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl 460.9 Undisclosed

Q & A

Q. What are the key synthetic routes for synthesizing 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione?

The synthesis typically involves cyclocondensation of quinazoline precursors with oxadiazole intermediates. Key steps include:

  • Oxadiazole formation : Reaction of amidoximes with activated carbonyl derivatives under reflux in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
  • Quinazoline functionalization : Coupling the oxadiazole moiety to the quinazoline core via nucleophilic substitution or palladium-catalyzed cross-coupling. Bases such as NaH or K₂CO₃ are critical for deprotonation .
  • Purification : Column chromatography or recrystallization is used to isolate the final product. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular connectivity and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O in quinazoline-dione) .
  • X-ray Crystallography : Resolves crystal structure and confirms stereochemistry in solid state .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
  • Temperature control : Reflux conditions (80–120°C) balance reaction rate and side-product formation .
  • Purification strategies : Gradient elution in HPLC or mixed-solvent recrystallization improves purity .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound?

  • Substituent variation : Modify the 4-chloro-3-fluorophenyl or phenethyl groups to assess impact on bioactivity .
  • Pharmacophore mapping : Computational docking (e.g., AutoDock) identifies critical interactions with targets like kinases or GPCRs .
  • Biological assays : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., EGFR tyrosine kinase) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds .
  • Solubility adjustments : Test compounds in DMSO/water mixtures to ensure uniform dissolution .
  • Dose-response validation : Replicate experiments with staggered concentrations to confirm dose-dependent effects .

Q. What in vitro models are suitable for evaluating its mechanism of action?

  • Enzyme inhibition assays : Measure inhibition of cyclooxygenase (COX) or phosphodiesterase (PDE) using fluorogenic substrates .
  • Cell viability assays : Screen against cancer lines (e.g., MCF-7, A549) via MTT or Annexin V staining .
  • Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled antagonists for serotonin receptors) .

Q. What computational methods predict binding modes with biological targets?

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over time using GROMACS or AMBER .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
  • Pharmacophore modeling : Tools like Schrödinger’s Phase identify essential interaction motifs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。